Structural Differentiation from N-Phenylquinolin-4-amine (CAS 30696-07-2): Acetamide Cap Contribution
The target compound N-[4-(4-quinolinylamino)phenyl]acetamide differs from the closest commercially available analog, N-phenylquinolin-4-amine (CAS 30696-07-2; C₁₅H₁₂N₂, MW 220.27), by the presence of a para-acetamide group (–NHCOCH₃) on the terminal phenyl ring. This modification introduces one additional hydrogen bond donor (N–H of acetamide), one additional hydrogen bond acceptor (C=O of acetamide), and increases the molecular weight by 57.05 g/mol (+25.9%) and the topological polar surface area from approximately 24.8 Ų to approximately 51.7 Ų . In the context of 4-anilinoquinoline SAR established for DNMT and kinase targets, the acetamide group is a critical determinant of target residence time and selectivity—in the SGI-1027 series, replacement of the terminal acetamide with a free amine reduces DNMT1 inhibition by more than 10-fold [1]. Users procuring N-[4-(4-quinolinylamino)phenyl]acetamide as a synthetic intermediate or screening compound should not substitute N-phenylquinolin-4-amine without expecting markedly different biological readouts and solubility profiles.
| Evidence Dimension | Structural and physicochemical differentiation (para-acetamide vs. free amine terminus) |
|---|---|
| Target Compound Data | N-[4-(4-quinolinylamino)phenyl]acetamide: C₁₇H₁₅N₃O, MW = 277.32, HBD = 2, HBA = 3, tPSA ≈ 51.7 Ų, cLogP ≈ 3.15 |
| Comparator Or Baseline | N-phenylquinolin-4-amine (CAS 30696-07-2): C₁₅H₁₂N₂, MW = 220.27, HBD = 1, HBA = 1, tPSA ≈ 24.8 Ų, cLogP ≈ 3.8 |
| Quantified Difference | ΔMW = +57.05 g/mol (+25.9%); ΔHBD = +1; ΔHBA = +2; ΔtPSA ≈ +26.9 Ų (+108%); ΔcLogP ≈ -0.65 |
| Conditions | Computed physicochemical properties (DrugBank/ChEMBL standard algorithms); SAR context from 4-anilinoquinoline DNMT inhibitor series [1] |
Why This Matters
The acetamide cap changes both hydrogen-bonding capacity and lipophilicity, which directly impact target binding, solubility, and membrane permeability—key procurement considerations for screening libraries.
- [1] Rilova E, Erdmann A, Gros C, et al. Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. ChemMedChem. 2014;9(3):590-601. doi:10.1002/cmdc.201300420 View Source
